

# 4,6-Dimethoxypyrimidin-5-methylamine physical properties

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## Compound of Interest

**Compound Name:** 4,6-Dimethoxypyrimidin-5-methylamine

**Cat. No.:** B1439084

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An In-depth Technical Guide to the Physical Properties of **4,6-Dimethoxypyrimidin-5-methylamine**

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the essential physical and chemical properties of **4,6-dimethoxypyrimidin-5-methylamine**. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to explain the critical role these properties play in research and development and details the methodologies for their empirical determination. As a versatile substituted pyrimidine derivative, understanding the foundational characteristics of this compound is paramount for its successful application as a building block in organic and medicinal chemistry.[\[1\]](#)

## Compound Identification and Significance

**4,6-Dimethoxypyrimidin-5-methylamine** is a heterocyclic amine featuring a pyrimidine core, a privileged structure in drug discovery.[\[1\]](#) The precise arrangement of its functional groups—two electron-donating methoxy groups and a primary amine—dictates its reactivity, solubility, and potential for biological interactions. A thorough characterization of its physical properties is the first step in any research endeavor, from synthetic route optimization to the design of novel bioactive molecules.

Table 1: Compound Identifiers

Property	Value	Source
IUPAC Name	<b>4,6-dimethoxypyrimidin-5-amine</b>	-
CAS Number	15846-15-8	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>6</sub> H <sub>9</sub> N <sub>3</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	155.15 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
InChI Key	SYIABKXOJVXKDU-UHFFFAOYSA-N	<a href="#">[1]</a>

| Canonical SMILES | COC1=C(N)C(=NC=N1)OC | - |

## Core Physicochemical Properties: An Overview

The physicochemical properties of a compound govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetics.[\[5\]](#) The table below summarizes the key properties for **4,6-dimethoxypyrimidin-5-methylamine**. It is crucial to note that while some data for related isomers is available, empirical data for this specific molecule is not widely published, underscoring the importance of the experimental verification detailed in this guide.

Table 2: Summary of Key Physical Properties

Property	Value	Significance in Drug Development
Appearance	<b>White to off-white solid (predicted)</b>	<b>Affects handling, formulation, and quality control.</b>
Melting Point	Data not available. (Isomer 2-amino-4,6-dimethoxypyrimidine: 94-96 °C <sup>[4]</sup> )	Indicator of purity, lattice energy, and solid-state stability.
Boiling Point	Data not available (Predicted to be high)	Relevant for purification (distillation) and thermal stability assessment.
Solubility	Predicted to be slightly soluble in methanol and DMSO. <sup>[6][7]</sup>	Crucial for formulation, bioavailability, and designing reaction conditions. <sup>[8]</sup>
pKa (Predicted)	~3.5 - 4.5 (Predicted for the conjugate acid)	Governs ionization state at physiological pH, impacting absorption, distribution, and receptor binding. <sup>[5]</sup>

| LogP (Predicted) | ~0.5 - 1.5 (Predicted) | Measures lipophilicity, which is critical for membrane permeability and ADME properties.<sup>[5]</sup> |

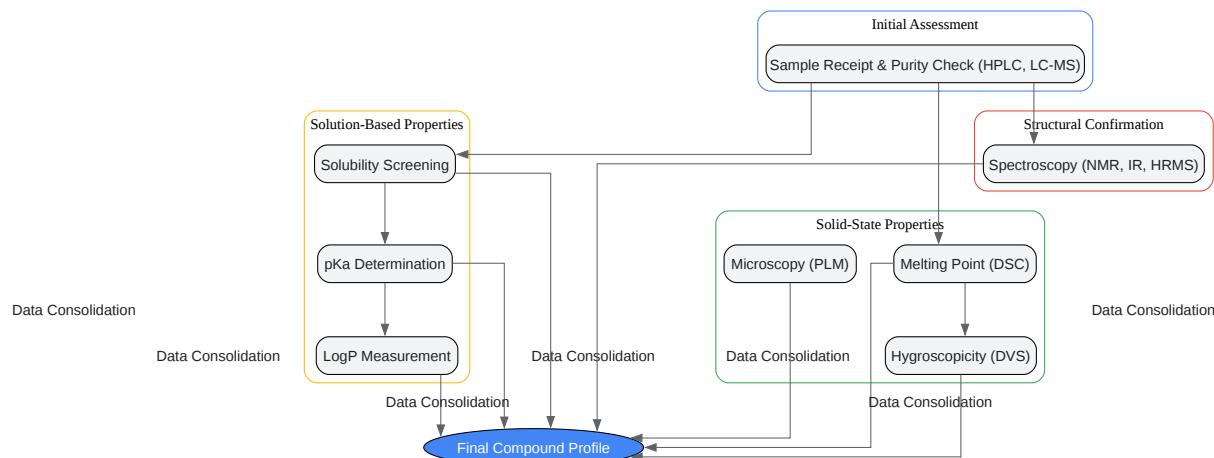
## Methodologies for Physicochemical Characterization

The generation of reliable physicochemical data is a foundational activity in chemical research. The following sections detail the rationale and protocols for determining the key properties of **4,6-dimethoxypyrimidin-5-methylamine**.

## Workflow for Characterization

A systematic approach is essential for the comprehensive characterization of a new or poorly understood compound. The workflow ensures that data is collected logically, with each step

informing the next.



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Caption: Physicochemical characterization workflow.

## Melting Point and Thermal Analysis

**Expertise & Experience:** The melting point is more than a physical constant; it is a primary indicator of purity. A sharp melting range suggests a highly pure compound, while a broad range often indicates impurities. We employ Differential Scanning Calorimetry (DSC) over

traditional methods because it provides richer data, including enthalpy of fusion and information on polymorphic transitions.

#### Protocol: Melting Point Determination by DSC

- Sample Preparation: Accurately weigh 1-3 mg of **4,6-dimethoxypyrimidin-5-methylamine** into an aluminum DSC pan.
- Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
- Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
- Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

## Solubility Determination

**Expertise & Experience:** Solubility is a critical parameter that dictates a compound's utility in both synthetic reactions and biological assays.<sup>[9]</sup> A tiered approach is most efficient. We start with a rapid kinetic solubility screen in various solvents (e.g., water, buffers, organic solvents) to identify promising candidates for the more resource-intensive thermodynamic solubility measurement.

#### Protocol: Thermodynamic Solubility in Aqueous Buffer

- Preparation: Prepare a series of vials containing a fixed volume of pH 7.4 phosphate-buffered saline (PBS).
- Addition of Compound: Add an excess amount of the compound to each vial to create a slurry.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
- Sample Processing: Filter or centrifuge the samples to separate undissolved solid.

- Quantification: Analyze the clear supernatant using a validated HPLC-UV method against a standard curve to determine the concentration, which represents the thermodynamic solubility.

## pKa Determination

Expertise & Experience: The pKa value dictates the ionization state of a molecule at a given pH, which is fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile.<sup>[10]</sup> For a compound with a basic amine like **4,6-dimethoxypyrimidin-5-methylamine**, the pKa of its conjugate acid is of primary interest. While multiple methods exist, UV-Vis spectrophotometry is a robust choice for chromophore-containing molecules.

### Protocol: pKa Determination by UV-Vis Spectrophotometry

- Buffer Preparation: Prepare a series of buffers spanning a wide pH range (e.g., pH 2 to pH 10).
- Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol).
- Sample Preparation: Add a small aliquot of the stock solution to each buffer to a final, constant concentration.
- Spectral Acquisition: Measure the UV-Vis spectrum (e.g., 200-400 nm) for each sample.
- Data Analysis: Identify wavelengths with the largest change in absorbance as a function of pH. Plot absorbance vs. pH and fit the data to the Henderson-Hasselbalch equation to determine the pKa.

## Spectroscopic Characterization for Structural Integrity

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure.

- <sup>1</sup>H and <sup>13</sup>C NMR: Nuclear Magnetic Resonance spectroscopy is the gold standard for structural elucidation. For **4,6-dimethoxypyrimidin-5-methylamine**, one would expect to see distinct signals for the aromatic proton, the amine protons, and the two methoxy groups

in the  $^1\text{H}$  NMR spectrum. The  $^{13}\text{C}$  NMR would confirm the number of unique carbon environments.[11][12]

- Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key expected peaks would include N-H stretching for the amine and C-O stretching for the methoxy ethers.
- Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate molecular weight, confirming the elemental composition of the molecule.

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **4,6-dimethoxypyrimidin-5-methylamine** should always be consulted, general precautions for related aminopyrimidine compounds apply.

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.[13][14]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes.[13]
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]
- First Aid: In case of skin contact, wash immediately with plenty of water.[13] In case of eye contact, rinse cautiously with water for several minutes.[14] If inhaled, move the person to fresh air.[14] Seek medical attention if irritation persists.

## Conclusion

**4,6-Dimethoxypyrimidin-5-methylamine** is a valuable chemical intermediate whose full potential is unlocked through a detailed understanding of its fundamental physical properties. The methodologies and insights provided in this guide equip researchers with the necessary framework to rigorously characterize this compound. By establishing a robust profile of its melting point, solubility, pKa, and spectroscopic identity, scientists can ensure data integrity, streamline development efforts, and accelerate the journey from laboratory synthesis to innovative application.

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